molecular formula C12H10Cl2N2O B174752 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine CAS No. 107229-64-1

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine

Cat. No.: B174752
CAS No.: 107229-64-1
M. Wt: 269.12 g/mol
InChI Key: YRERGCGMZKIMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H10Cl2N2O and its molecular weight is 269.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

107229-64-1

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H10Cl2N2O/c13-9-3-1-4-10(14)8(9)7-17-11-5-2-6-16-12(11)15/h1-6H,7H2,(H2,15,16)

InChI Key

YRERGCGMZKIMTL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(N=CC=C2)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(N=CC=C2)N)Cl

Synonyms

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of AcOH (650 mL) and EtOH (500 mL) was suspended 3-(2,6-dichloro-benzyloxy)-2-nitro-pyridine (37.4 g, 0.11 mol) and iron chips (69.4 g, 0.11 mol). The reaction was heated slowly to reflux and allowed to stir for 1 hr. The reaction was cooled to room temperature then filtered through a pad of celite. The resulting filtrate was neutralized with conc. NH4OH (600 mL) and then extracted with EtOAc (3×500 mL). The combined organic extracts were washed with saturated NaHCO3 (2×100 mL), H2O (2×100 mL) and brine (1×100 mL) then dried (Na2SO4), filtered and concentrated to dryness under vacuum to yield 3-(2,6-dichloro-benzyloxy)-pyridin-2-ylamine (32.4 g, 0.11 mol, 99%) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 7.56 (m, 3H), 7.46 (dd, 2H), 7.36 (d, 1H), 6.62 (dd, 1H), 6.18 (br s, 2H, NH2), 5.24 (s, 2H); MS m/z 270 [M+1].
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichlorobenzyl bromide (50 g, 0.209 mol) and 2-amino-3hydroxypyridine (20.9 g, 0.19 mol) in 40% aqueous sodium hydroxide solution (200 ml) and dichloromethane (200 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. A further 200 ml of water was added and the product extracted into dichloromethane, dried, and the solvent evaporated to yield a solid (43.1 g, 76%), m.p. 141°-142° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Three
Name
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.